

Physical and chemical properties of methyl 2-(methylanino)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl N-methylantranilate

Cat. No.: B146674

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-(methylanino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylanino)benzoate, also known as **methyl N-methylantranilate**, is an aromatic ester with the chemical formula $C_9H_{11}NO_2$. It is a naturally occurring compound found in various essential oils, notably from mandarin leaves, and is characterized by a fruity, grape-like aroma.^{[1][2]} This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of methyl 2-(methylanino)benzoate. It includes detailed experimental protocols for its synthesis, purification, and analysis, intended for use in research and development settings.

Chemical and Physical Properties

Methyl 2-(methylanino)benzoate is a colorless to pale yellow liquid at room temperature, solidifying at temperatures below 17-19°C.^{[1][3]} It is the methyl ester of N-methylantranilic acid and is classified as a secondary amino compound and a substituted aniline.^[1]

General and Physical Properties

The key physical and identifying properties of methyl 2-(methylamino)benzoate are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₂	[2]
Molecular Weight	165.19 g/mol	[2]
CAS Number	85-91-6	[2]
Appearance	Colorless to Yellow Liquid (>19°C), Solid (<17°C)	[1][3]
Odor	Fruity, musty, sweet, grape-like	[1][3]
Melting Point	17-19 °C	[1][2][3]
Boiling Point	256 °C	[1][2][3]
Density	1.126 g/mL at 25 °C	[1][2][3]
Refractive Index (n ²⁰ /D)	1.579	[1][2]
Flash Point	>230 °F (>110 °C)	[1][2]
Water Solubility	329.792 mg/L at 30 °C	[1][2]

Chemical and Spectroscopic Data

This section details the chemical and spectroscopic characteristics of the compound.

Property	Value	Reference
IUPAC Name	methyl 2-(methylamino)benzoate	[4]
Synonyms	Methyl N-methylantranilate, Dimethyl anthranilate	[2][3]
pKa	2.80 ± 0.10 (Predicted)	[1][2]
LogP	2.81-3.08 at 25°C	[1]
Solubility	Miscible with ethanol, DMSO, and diethyl ether	[1][2][3]
¹ H NMR (CDCl ₃)	δ ~7.9 (d, 1H), ~7.4 (t, 1H), ~6.6 (d, 1H), ~6.5 (t, 1H), ~3.8 (s, 3H), ~2.9 (s, 3H)	
IR (Neat)	C=O stretch: ~1680 cm ⁻¹ , C-N stretch: ~1250 cm ⁻¹ , N-H stretch: ~3400 cm ⁻¹	[5]
Mass Spectrum (EI)	m/z 165 (M+), 134, 105, 77	[6][7]

Experimental Protocols

Synthesis

Methyl 2-(methylamino)benzoate is commonly synthesized via two primary routes: the methylation of methyl anthranilate or the esterification of N-methylantranilic acid.[1][8]

This method involves the reaction of methyl anthranilate with formaldehyde in the presence of a hydrogenation catalyst.[9]

Materials:

- Methyl anthranilate
- Formaldehyde (aqueous or alcoholic solution)

- Water-miscible solvent (e.g., isopropanol, methanol)[9]
- Hydrogenation catalyst (e.g., Palladium on charcoal, 5% by weight)[9]
- Pressurized reaction vessel (autoclave)
- Hydrogen gas

Procedure:

- In a pressure reactor, dissolve methyl anthranilate in a suitable water-miscible solvent like isopropanol.[9]
- Add an equimolar amount of formaldehyde solution to the reactor.[9]
- Add the hydrogenation catalyst to the mixture.
- Seal the reactor and purge with hydrogen gas.
- Pressurize the vessel with hydrogen to 1034 to 6895 kPa (150 to 1000 psi).[9]
- Heat the reaction mixture to a temperature between 35-75°C with continuous agitation.[9]
- Monitor the reaction progress by measuring hydrogen uptake.
- Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- The resulting product can be purified by fractional vacuum distillation.[9]

A one-pot synthesis can be achieved starting from isatoic anhydride, which avoids handling methyl anthranilate directly.[1]

Materials:

- Isatoic anhydride

- Polar aprotic solvent (e.g., dry Dimethylformamide - DMF)
- Solid potassium hydroxide (85%)
- Methylating agent (e.g., Methyl iodide or Dimethyl sulfate)[1]
- Methanol
- Hexane
- Water

Procedure:

- To a flask containing dry DMF under a nitrogen atmosphere, add pulverized potassium hydroxide.[1]
- In a separate flask, dissolve isatoic anhydride in dry DMF.
- Add the isatoic anhydride solution to the stirred potassium hydroxide suspension at 30°C over 30 minutes. Stir for an additional 15 minutes.[1]
- Add the methylating agent (e.g., methyl iodide) dropwise, allowing the temperature to rise to a maximum of 40°C.[1]
- Stir the solution at ambient temperature for 30 minutes.
- Add methanol and stir for 15 minutes at 25°C.[1]
- Heat the mixture to distill off the methanol.
- Once the temperature reaches 100°C, cool the mixture to 20°C.[1]
- Add water and extract the product twice with hexane.[1]
- Combine the hexane phases, wash with water, and remove the solvent using a rotary evaporator.[1]

Purification

The primary method for purifying crude methyl 2-(methyamino)benzoate is fractional distillation under reduced pressure.^{[1][9]}

Materials:

- Crude methyl 2-(methyamino)benzoate
- Distillation apparatus with a Vigreux column
- Vacuum pump
- Heating mantle

Procedure:

- Set up the fractional distillation apparatus.
- Place the crude product in the distillation flask.
- Apply vacuum to the system.
- Gently heat the flask.
- Collect the fraction that distills at 130-131°C at 15 mm Hg.^[1]
- Characterize the purity of the collected fraction using Gas Chromatography (GC).

Analysis

The identity and purity of methyl 2-(methyamino)benzoate are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.
- Injector Temperature: 250°C

- Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.
- Carrier Gas: Helium
- MS Detector: Scan range 50-300 m/z. The expected molecular ion peak is at m/z 165.^[7]

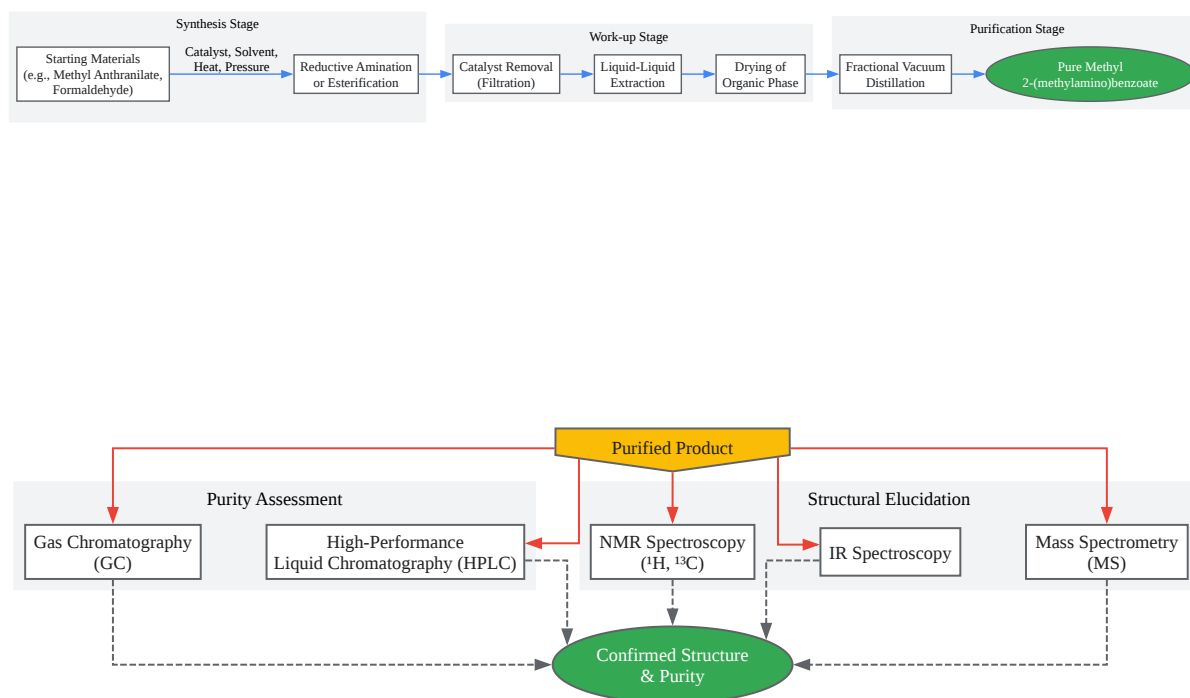
High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water.
- Detector: UV detector at ~254 nm or fluorescence detector.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of methyl 2-(methyamino)benzoate.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US7368592B1 - Process for the preparation of alkyl n-alkylantranilate - Google Patents [patents.google.com]
- 2. Methyl 2-(methylamino)benzoate | 85-91-6 | FM106388 [biosynth.com]
- 3. Methyl 2-(methylamino)benzoate(85-91-6) ^1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]

- 5. Benzoic acid, 2-(methylamino)-, methyl ester [webbook.nist.gov]
- 6. Methyl 2-(methylamino)benzoate(85-91-6) MS [m.chemicalbook.com]
- 7. Benzoic acid, 2-(methylamino)-, methyl ester [webbook.nist.gov]
- 8. Methyl 2-(methylamino)benzoate | 85-91-6 [chemicalbook.com]
- 9. EP0190667B1 - Process for the preparation of methyl n-methylantranilate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical and chemical properties of methyl 2-(methylamino)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146674#physical-and-chemical-properties-of-methyl-2-methylamino-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com